
2,4,6-Trimethylpyridine hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylpyridine hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is often used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyridine hexafluorophosphate typically involves the reaction of 2,4,6-trimethylpyridine with hexafluorophosphoric acid or its salts. One common method includes the reaction of 2,4,6-trimethylpyridine with silver hexafluorophosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,4,6-Trimethylpyridine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: It participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.
科学的研究の応用
2,4,6-Trimethylpyridine hexafluorophosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: It serves as a tool in biochemical studies, including enzyme inhibition and protein interaction studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
作用機序
The mechanism of action of 2,4,6-Trimethylpyridine hexafluorophosphate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
- 2,4,6-Trimethylpyridine iodine hexafluorophosphate
- 2,4,6-Trimethylpyridine bromine hexafluorophosphate
- 2,4,6-Trimethylpyridine silver hexafluorophosphate
Uniqueness
2,4,6-Trimethylpyridine hexafluorophosphate is unique due to its specific reactivity and stability. Compared to its analogs, it offers distinct advantages in certain reactions and applications, making it a valuable compound in both research and industrial contexts .
特性
分子式 |
C8H12F6NP |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
2,4,6-trimethylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H11N.F6P/c1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1 |
InChIキー |
NMBPSEPDAZQRTA-UHFFFAOYSA-O |
正規SMILES |
CC1=CC(=[NH+]C(=C1)C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
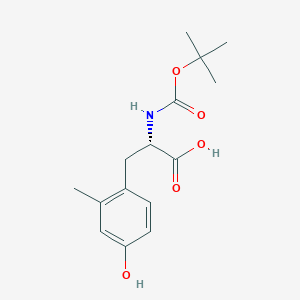
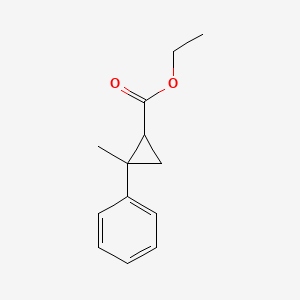
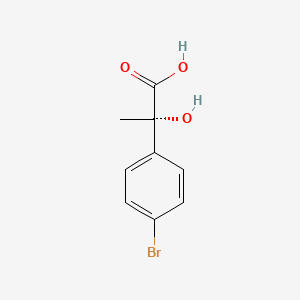
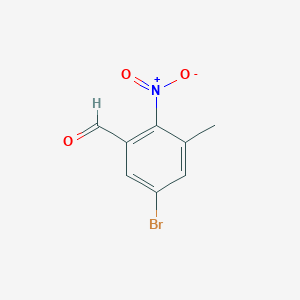


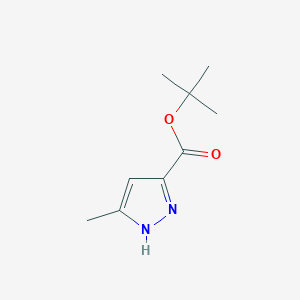
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)


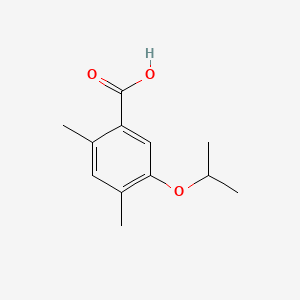
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
